Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate
Description
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is a pyrazine derivative featuring a methyl carboxylate group at the 2-position and a tert-butoxycarbonyl (Boc)-protected piperidine ring at the 5-position. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic solvents . Its synthesis typically involves coupling reactions between pyrazine carboxylate intermediates and Boc-protected piperidine derivatives. For example, bromopyrazine intermediates (e.g., methyl 5-bromopyrazine-2-carboxylate) can undergo nucleophilic substitution or metal-catalyzed cross-coupling to introduce the Boc-piperidine group .
Pyrazine cores are valued in medicinal chemistry for their planar, electron-deficient aromatic systems, which facilitate π-π stacking interactions in biological targets. The Boc-piperidine substituent adds steric bulk and modulates lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
RNISKILYMTYENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Methylpyrazine-2-carboxylic Acid
5-Methylpyrazine-2-carboxylic acid is a crucial intermediate for the pyrazine moiety in the target compound. A well-documented industrial method involves the following steps:
| Step | Description | Conditions | Key Reagents | Yield/Purity |
|---|---|---|---|---|
| 1. Cyclization | Reaction of methylglyoxal and o-phenylenediamine | 30–90 °C, 0.5–2 h, catalyzed by sodium pyrosulfite | Methylglyoxal, o-phenylenediamine, sodium pyrosulfite | Formation of 3-methyl benzopyrazines |
| 2. Oxidation | Oxidation of 3-methyl benzopyrazines | 60–105 °C, 1–4 h, inorganic oxidizers | Inorganic oxidizer (unspecified) | Formation of 5-methylpyrazine-2,3-carboxylic acid potassium salt |
| 3. Acidification and Decarboxylation | Conversion of potassium salt to acid | 30–130 °C, sulfuric acid molar ratio 1.5–3.0:1 | Sulfuric acid | 5-methylpyrazine-2-carboxylic acid |
| 4. Extraction and Purification | Extraction with butanone, crystallization, drying | pH 1.5–4.0 during extraction | Butanone | Purity ≥ 99% (HPLC), melting point 164–172 °C |
This method yields a high-purity product suitable for pharmaceutical intermediates, with an environmentally friendly and scalable process.
Synthesis of N-Boc-4-hydroxypiperidine
The Boc-protected piperidine fragment is introduced as N-Boc-4-hydroxypiperidine, synthesized via a three-step process:
| Step | Description | Conditions | Key Reagents | Yield/Purity |
|---|---|---|---|---|
| 1. 4-Piperidone Synthesis | Conversion of 4-piperidone hydrochloride hydrate | Alkaline conditions with liquefied ammonia, extraction with toluene, drying with magnesium sulfate | 4-piperidone hydrochloride hydrate, liquefied ammonia, toluene, MgSO4 | Isolated 4-piperidone for next step |
| 2. Reduction to 4-Hydroxypiperidine | Sodium borohydride reduction in methanol | 25–30 °C, 7–10 h reflux | Sodium borohydride, methanol | White crystals, GC purity 98.9% |
| 3. Boc Protection | Reaction with di-tert-butyl dicarbonate in methanol | 25–30 °C, 6–8 h reflux | Di-tert-butyl dicarbonate, potassium carbonate | Final white crystalline N-Boc-4-hydroxypiperidine with high purity |
This method is noted for its high yield, low cost, and suitability for industrial scale production.
Synthesis of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate
The final coupling to form this compound involves the following key synthetic strategy:
| Step | Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1. Preparation of β-Keto Esters | Conversion of piperidine-4-carboxylic acid derivatives | Standard esterification methods | Piperidine-4-carboxylic acid derivatives | Precursor for β-enamine formation |
| 2. Formation of β-Enamine Diketones | Treatment with N,N-dimethylformamide dimethyl acetal | Controlled temperature, inert atmosphere | N,N-dimethylformamide dimethyl acetal | Formation of β-enamine diketones |
| 3. Cyclization with Hydrazines | Reaction of β-enamine diketones with N-mono-substituted hydrazines | Mild heating, solvent-dependent | Various hydrazines including methylhydrazine | Regioselective formation of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |
This approach allows regioselective synthesis of the target pyrazine derivatives with moderate to good yields and versatility for different substituents.
Summary Table of Key Synthetic Steps
| Intermediate/Product | Starting Materials | Key Reagents | Reaction Type | Conditions | Purity/Yield |
|---|---|---|---|---|---|
| 5-Methylpyrazine-2-carboxylic acid | Methylglyoxal, o-phenylenediamine | Sodium pyrosulfite, sulfuric acid | Cyclization, oxidation, acidification | 30–130 °C, 0.5–4 h | ≥ 99% purity |
| N-Boc-4-hydroxypiperidine | 4-piperidone hydrochloride hydrate | Sodium borohydride, di-tert-butyl dicarbonate | Reduction, Boc protection | 25–30 °C, reflux | GC purity 98.9% |
| This compound | β-Keto esters, hydrazines | N,N-dimethylformamide dimethyl acetal | Enamine formation, cyclization | Mild heating | Moderate to good yields |
Research Discoveries and Methodological Insights
The regioselective synthesis of pyrazine derivatives via β-enamine diketones and hydrazine derivatives provides a flexible platform for structural diversification.
The industrial preparation of 5-methylpyrazine-2-carboxylic acid emphasizes environmental considerations with recyclable solvents and waste treatment, achieving pharmaceutical-grade purity.
The stepwise synthesis of N-Boc-4-hydroxypiperidine demonstrates efficient reduction and protection strategies, with high selectivity and scalability.
The combination of these methodologies allows for the assembly of this compound with controlled stereochemistry and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected piperidine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Core
a) Methyl 5-((3S,4R)-4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidin-1-yl)pyrazine-2-carboxylate (Compound 13, )
- Structural Differences : The piperidine ring is substituted with a dichloropyrrole carboxamide and methoxy group, introducing hydrogen-bonding and electron-withdrawing effects.
- Synthesis : Prepared via Pd-catalyzed coupling of methyl 5-bromopyrazine-2-carboxylate with a functionalized piperidine derivative (78% yield).
- Key Properties : Higher UPLC purity (96.86%) compared to other analogs, suggesting efficient synthesis despite steric complexity.
b) Methyl 5-(Azepan-1-yl)-3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate (Compound 36, )
- Structural Differences : Replaces the 6-membered piperidine with a 7-membered azepane ring, reducing ring strain and altering conformational flexibility.
- Synthesis : Involves saponification of esters to acids followed by amide coupling (e.g., EDCI/HOBt conditions).
- Key Properties : Azepane's larger ring may enhance solubility in polar solvents but reduce target affinity due to increased entropy upon binding.
c) Methyl 3-Amino-5-(azepan-1-yl)-6-(2-chloropyrimidin-5-yl)pyrazine-2-carboxylate (Compound 8, )
- Synthesis : Suzuki-Miyaura coupling with (2-chloropyrimidin-5-yl)boronic acid (83% yield).
Heterocyclic Core Modifications
a) Methyl 5-BOC-6-methyl-4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate ()
- Structural Differences : Fused pyrazolo-pyrazine system replaces the simple pyrazine core, altering electronic density and planarity.
- Synthesis : Derived from bromopyrazine precursors via cyclization.
- Key Properties : The fused system may enhance binding to flat enzymatic pockets but reduce synthetic accessibility.
b) (R)-Methyl 5-(4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate ()
- Structural Differences : Incorporates a pyridazine ring and chiral piperazine, introducing stereochemical complexity and additional hydrogen-bonding sites.
- Synthesis : Multi-step sequence involving Pd-catalyzed coupling and chiral resolution.
Functional Group Comparisons
Biological Activity
Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on existing literature.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Pyrazine Core : The initial step typically includes the reaction of a pyrazine derivative with a Boc-protected piperidine to form the desired compound.
- Boc Protection : The use of Boc (tert-butyloxycarbonyl) protection allows for selective reactions at other functional groups without interfering with the piperidine moiety.
- Carboxylate Formation : The carboxylic acid functionality is introduced through standard carboxylation techniques.
These synthetic routes have been optimized to yield high purity and good yields of the target compound, which is crucial for subsequent biological testing.
Pharmacological Profile
This compound has shown promising biological activities in various assays:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia) cells. For example, related compounds demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents .
- Enzyme Inhibition : This compound class has been explored for their ability to inhibit specific enzymes involved in cancer progression. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been noted, which are critical regulators of the cell cycle .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the piperidine ring and the pyrazine structure significantly affect biological activity:
- Piperidine Substituents : Variations in the piperidine substituents can enhance or diminish potency against specific targets. For instance, the introduction of electron-withdrawing groups on the aromatic ring adjacent to the piperidine has been correlated with increased activity against certain cancer cell lines .
- Pyrazine Modifications : Alterations in the pyrazine moiety can also influence solubility and bioavailability, which are critical for therapeutic efficacy.
Case Study 1: Antiproliferative Activity
A recent study evaluated a series of methyl pyrazine derivatives, including this compound, against various human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 10 μM in HeLa cells, highlighting their potential as anticancer therapeutics .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of CDK2 by a closely related compound. The results demonstrated that modifications to the piperidine ring significantly enhanced inhibitory activity, with some derivatives achieving IC50 values below 100 nM. This suggests that this compound could be a lead compound for further development in targeting CDK-related pathways in cancer therapy .
Q & A
Basic: What are the common synthetic routes for preparing Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via a multi-step sequence starting from methyl pyrazine-2-carboxylate derivatives. Key steps include:
- Amination and Protection : Introduction of the Boc-protected piperidine moiety via nucleophilic substitution or coupling. For example, methyl 5-(aminomethyl)pyrazine-2-carboxylate is treated with Boc-protecting agents (e.g., di-tert-butyl dicarbonate) in the presence of a base like DIPEA .
- Functionalization : Subsequent sulfonylation or amidation using halogenated benzenesulfonyl chlorides or coupling reagents (e.g., EDCI/HOBt) to install additional substituents .
- Purification : Column chromatography with gradients of EtOAc/petroleum spirits (10–15%) is commonly employed .
Advanced: How can coupling reactions in the synthesis of this compound be optimized for higher yields?
Methodological Answer:
Optimization strategies include:
- Reagent Selection : Using EDCI/HOBt for amide bond formation minimizes racemization and improves coupling efficiency .
- Base and Solvent : DIPEA in dichloromethane (DCM) enhances reactivity during Boc protection, while heating (e.g., 70°C) accelerates reaction rates .
- Catalytic Additives : Palladium catalysts (e.g., Pd/C) under hydrogen atmospheres facilitate reductive amination steps, achieving yields >90% .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 8.27–9.46 ppm) confirm pyrazine ring integrity, while Boc-group tert-butyl signals appear at δ 1.41–1.53 ppm .
- ²D HMQC : Resolves ambiguities in nitrogen coordination sites (e.g., N-4 vs. N-1 in pyrazine) .
- Mass Spectrometry : HRESI-MS confirms molecular ions (e.g., m/z 351.2032 [M+H⁺] for Boc-protected intermediates) .
- X-ray Crystallography : SHELX programs refine crystal structures, particularly for resolving steric effects in coordination complexes .
Advanced: How does the coordination environment influence reactivity in metal complexes derived from this compound?
Methodological Answer:
- Site Selectivity : In pentacyanoferrate(II) complexes, coordination occurs preferentially at the less hindered pyrazine nitrogen (N-4), confirmed by upfield ¹⁵N NMR shifts (Δδ = ~22 ppm) .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) enhance metal-ligand binding, shifting aromatic protons downfield (Δδ = 0.3–0.5 ppm) .
- Applications : Such complexes are studied for nitric oxide (HNO) release mechanisms in bioinorganic contexts .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel with EtOAc/petroleum spirit gradients (10–15%) isolates Boc-protected intermediates .
- Recrystallization : Ethanol/water mixtures yield crystalline products (e.g., pyrazine hydroxamic acids) .
- Acid-Base Extraction : Sodium bicarbonate washes remove unreacted acids or sulfonamide byproducts .
Advanced: How can contradictory spectral data during structural elucidation be resolved?
Methodological Answer:
- Multi-NMR Techniques : ¹H-¹⁵N HMQC clarifies coordination sites in metal complexes, distinguishing N-4 (δ 301.11 ppm) from N-1 (δ 308.56 ppm) .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) reduce signal overlap in crowded aromatic regions .
- Comparative Analysis : Contrasting free ligand vs. complex spectra (e.g., upfield shifts in H6 protons upon Fe coordination) resolves ambiguities .
Basic: How is the Boc group introduced and removed in synthesis?
Methodological Answer:
- Introduction : React amines with di-tert-butyl dicarbonate (Boc₂O) in DCM/DIPEA at 70°C for 18–36 hours .
- Removal : Use TFA in DCM or HCl/dioxane to cleave the Boc group, yielding free amines for subsequent functionalization .
Advanced: What structural modifications enhance the antimycobacterial activity of pyrazine derivatives?
Methodological Answer:
- Urea/Sulfonamide Moieties : Introducing 3-phenylureido or sulfonamide groups at the pyrazine C-5 position improves activity (e.g., MIC values <6.25 µg/mL against Mtb H37Rv) .
- Bioisosterism : Replacing pyrazine with pyridine (e.g., isonicotinic acid derivatives) retains activity while reducing cytotoxicity .
- Prodrug Design : Ester-to-acid hydrolysis (e.g., methyl to carboxylate) enhances bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
